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Compound of Interest

Compound Name: 5-Bromo-1,3-benzodioxole

Cat. No.: B1209508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic

intermediate, 5-Bromo-1,3-benzodioxole (CAS No: 2635-13-4). The document details

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside standardized experimental protocols for data acquisition. This guide is intended

to serve as a valuable resource for the characterization and quality control of this compound in

research and development settings.

Overview of 5-Bromo-1,3-benzodioxole
5-Bromo-1,3-benzodioxole, also known as 4-Bromo-1,2-methylenedioxybenzene, is a key

building block in the synthesis of a variety of organic compounds. Its molecular formula is

C₇H₅BrO₂, with a molecular weight of approximately 201.02 g/mol . Accurate spectroscopic

characterization is crucial for confirming its identity and purity before its use in subsequent

chemical transformations.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-Bromo-1,3-benzodioxole.

This data is based on the analysis of structurally similar compounds and established principles

of spectroscopy.

¹H NMR (Proton NMR) Spectral Data
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Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.95 d 1H Ar-H

~6.84 dd 1H Ar-H

~6.73 d 1H Ar-H

~5.97 s 2H O-CH₂-O

¹³C NMR (Carbon NMR) Spectral Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~148.2 Ar-C-O

~147.5 Ar-C-O

~125.0 Ar-CH

~115.0 Ar-C-Br

~112.5 Ar-CH

~109.0 Ar-CH

~101.5 O-CH₂-O

IR (Infrared) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2900 Medium Aliphatic C-H Stretch

~1600, ~1480 Strong Aromatic C=C Bending

~1250 Strong Asymmetric C-O-C Stretch

~1040 Strong Symmetric C-O-C Stretch

~930 Medium O-CH₂-O Bend

~820 Strong C-H Out-of-plane Bending

~650 Medium C-Br Stretch

MS (Mass Spectrometry) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

202 ~98 [M+2]⁺ (with ⁸¹Br)

200 100 [M]⁺ (with ⁷⁹Br)

172 Moderate [M-CO]⁺

170 Moderate [M-CO]⁺

121 Moderate [M-Br]⁺

92 High [M-Br-CO]⁺

63 Moderate [C₅H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 5-Bromo-1,3-benzodioxole is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat liquid 5-Bromo-1,3-benzodioxole is placed

directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

A background spectrum is collected prior to the sample spectrum and automatically

subtracted.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically

used for volatile compounds like this.

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such

as dichloromethane or ethyl acetate (~1 mg/mL).

GC Method:

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-450.

Ion Source Temperature: 230°C.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak,

including the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate

1:1 ratio), and for key fragmentation patterns.

Workflow Visualization
The logical workflow for the complete spectroscopic characterization of 5-Bromo-1,3-
benzodioxole is depicted below.
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Caption: Workflow for the Spectroscopic Characterization of 5-Bromo-1,3-benzodioxole.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1,3-benzodioxole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1209508#5-bromo-1-3-benzodioxole-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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